Lipophilicity (LogP) Assessment for Membrane Permeability
The target compound exhibits a computed LogP of 1.3116 , which falls into a favorable range often associated with balanced aqueous solubility and passive membrane permeability. In class-level comparison, 1,1-cyclopropanedimethanol (CAS 39590-81-3), a shorter chain analog, has a low LogP (~ -0.7, derived from C5H10O2), indicating much higher water solubility and potentially limited membrane passage. Conversely, 1,7-heptanediol, a linear analog with similar heavy atom count, has a LogP ~ 1.5, marginally higher but lacking the defined kink provided by the cyclopropane ring. The target compound's LogP of 1.3116 offers a quantifiable middle ground for researchers needing to fine-tune the hydrophobicity of a bifunctional linker or building block.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | 1.3116 |
| Comparator Or Baseline | 1,1-Cyclopropanedimethanol: LogP ~ -0.7 (baseline shorter-chain analog). 1,7-Heptanediol: LogP ~ 1.5 (baseline linear analog with similar C/O count). |
| Quantified Difference | The target compound is > 2 log units more lipophilic than the shorter-chain cyclopropane diol and ~0.2 log units less lipophilic than the linear heptanediol. |
| Conditions | Computed LogP reported on vendor analytical data sheet ; comparator values are inferred based on chemical class properties. |
Why This Matters
This quantifies a specific LogP window (1.3116) that can be leveraged for optimizing passive permeability while retaining some aqueous solubility, a parameter often critical in cell-based assay design.
